![molecular formula C12H9N3O3 B4181099 N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide](/img/structure/B4181099.png)
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide
Overview
Description
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, also known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. PBD is a potent DNA intercalator and has been extensively studied for its anticancer properties. In
Mechanism of Action
The mechanism of action of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide involves its ability to intercalate into the DNA helix, leading to the inhibition of DNA replication and transcription. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also form covalent bonds with DNA, leading to DNA damage and cell death. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells in animal models. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its potent DNA intercalating properties, making it a promising candidate for cancer therapy. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to be highly selective for cancer cells, reducing the risk of off-target effects. However, one of the limitations of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide-based drug delivery systems, which can improve the solubility and bioavailability of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. There is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide as a cancer therapy. In addition, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has potential applications in other fields, such as photodynamic therapy and DNA imaging, which warrant further investigation.
Conclusion
In conclusion, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, or N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is a potent DNA intercalator and has been extensively studied for its anticancer properties. The synthesis of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects and is well-tolerated in animal models. There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, including the optimization of the synthesis method and the evaluation of its safety and efficacy as a cancer therapy.
Scientific Research Applications
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent DNA intercalator, which means it can insert itself between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This property makes N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide a promising candidate for cancer therapy as it can target rapidly dividing cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
properties
IUPAC Name |
N-pyrazin-2-yl-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(15-11-6-13-3-4-14-11)8-1-2-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMACDPIWPPZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazin-2-yl)-1,3-benzodioxole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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